6-Aminomethyl vs. 5-Aminomethyl Indazole for TRPM8 Antagonism
In the patent family for sulfamoyl benzoic acid heterobicyclic TRPM8 antagonists, the (1-methyl-1H-indazol-6-yl)methanamine scaffold is explicitly utilized as a key intermediate for constructing potent antagonists [1]. The 6-aminomethyl regioisomer provides a specific spatial orientation that is distinct from the 5-aminomethyl analog (1H-Indazole-5-methanamine, I505500) . While the patent discloses a range of final compounds rather than isolated intermediate activity data, the exclusive selection of the 6-substituted indazole in the exemplified compounds, over the 5-substituted or other isomers, demonstrates a clear SAR-driven preference for this positional isomer in achieving the desired TRPM8 antagonism.
| Evidence Dimension | Positional isomer preference in patent-exemplified TRPM8 antagonists |
|---|---|
| Target Compound Data | (1-Methyl-1H-indazol-6-yl)methanamine is the scaffold used in exemplified TRPM8 antagonist compounds (US8829026B2). |
| Comparator Or Baseline | 1H-Indazole-5-methanamine (I505500) is an alternative indazole methanamine regioisomer. |
| Quantified Difference | Qualitative SAR selection: The 6-substituted isomer was exclusively advanced in patent examples. Quantitative IC50 data for the final compounds are reported in the patent but are not directly attributable to the isolated intermediate. |
| Conditions | Patent SAR analysis: US8829026B2; Comparator identified as an analog in vendor documentation (BOC Sciences). |
Why This Matters
For procurement supporting TRPM8-targeted programs, selecting the validated 6-aminomethyl regioisomer avoids the risk of synthesizing inactive analogs and ensures alignment with patent-established SAR.
- [1] Google Patents. (2011). US8829026B2: Sulfamoyl benzoic acid heterobicyclic derivatives as TRPM8 antagonists. View Source
